molecular formula C12H16N2O3 B1341732 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester CAS No. 470463-38-8

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

Cat. No. B1341732
CAS RN: 470463-38-8
M. Wt: 236.27 g/mol
InChI Key: VIINVAGIQKVNOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves different strategies. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid is described, which includes a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another paper reports a one-pot synthesis of substituted 2-amino isonicotinic acids through a process that is reminiscent of the Guareschi-Thorpe Condensation . These methods could potentially be adapted for the synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester by modifying the substituents and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is not analyzed in the provided papers, the structure of isonicotinic acid derivatives is generally characterized by the presence of a pyridine ring substituted at the 2-position. The papers do not provide specific details on the molecular structure analysis of the compound , but techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to analyze similar compounds .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester. However, they do describe reactions pertinent to the synthesis of isonicotinic acid derivatives, such as palladium-catalyzed reactions, decarboxylation processes, and electrochemical reactions . These reactions are crucial for constructing the isonicotinic acid framework and introducing various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester are not discussed in the provided papers. However, the properties of isonicotinic acid derivatives typically include solubility in organic solvents, melting points, and stability under various conditions. These properties are influenced by the substituents attached to the isonicotinic acid core and are important for the compound's application in pharmaceutical synthesis .

Scientific Research Applications

Chemical Modification and Polymer Synthesis

The research into chemical modifications of polymers and the synthesis of novel biopolymer ethers and esters has highlighted the significance of specific functional groups, including esters, in determining the physical and chemical properties of the resulting materials. For example, novel xylan esters have been synthesized for potential applications in drug delivery and as antimicrobial agents, indicating the broad utility of ester functionalization in enhancing polymer functionalities for various applications (Petzold-Welcke et al., 2014).

Drug Design and Medicinal Chemistry

In the realm of drug design and medicinal chemistry, the modification of small molecules, including the esterification of compounds, is a key strategy for developing new therapeutics. For instance, jasmonic acid and its derivatives have been explored for their drug and prodrug potentials, showcasing the importance of ester derivatives in creating compounds with desirable biological activities (Ghasemi Pirbalouti et al., 2014).

Environmental Toxicology and Carcinogenicity Studies

The toxicology and carcinogenicity of compounds, including esters, are critical areas of research that inform risk assessment and regulatory policies. Studies have focused on understanding the mechanisms by which certain esters, such as dimethylarsinic acid, induce toxicity and cancer, contributing to our knowledge of environmental carcinogens and informing public health decisions (Cohen et al., 2006).

properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIINVAGIQKVNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590308
Record name Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

CAS RN

470463-38-8
Record name Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared in quantitative yield (1.25 g, colorless syrup) from methyl 2-aminoisonicotinate hydrochloride (1.00 g, 5.30 mmol) and pivaloyl chloride by the similar manner in Step-1 of Carboxylic acid-1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Carboxylic acid-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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